4-(4-Fluorophenyl)-1,3-thiazole-2-thiol

Lipophilicity Physicochemical Properties Drug Design

When sourcing for fragment-based drug discovery or bioconjugation, non-fluorinated 4-arylthiazole-2-thiols are not equivalent substitutes. The para-fluorine is critical: it reduces LogP by ~0.7–0.8 vs non-fluorinated analogs, addressing lipophilicity-driven attrition. The ¹⁹F nucleus provides an intrinsic NMR probe—a feature absent in non-fluorinated analogs. The free thiol enables direct conjugation via Michael addition or disulfide formation, eliminating de novo synthesis of functionalized cores. Meeting FBDD criteria (MW 211.28, XLogP 2.6), supplied as ≥95% pure solid verified by NMR/HPLC/GC. Choose this compound when precise physicochemical control and predictable metabolic outcomes are required.

Molecular Formula C9H6FNS2
Molecular Weight 211.3 g/mol
CAS No. 42365-73-1
Cat. No. B1214126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-1,3-thiazole-2-thiol
CAS42365-73-1
Molecular FormulaC9H6FNS2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=S)N2)F
InChIInChI=1S/C9H6FNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
InChIKeyMWMWTZPSWBGHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (CAS 42365-73-1): Key Physicochemical and Structural Identifiers for Procurement


4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is a heterocyclic organofluorine compound featuring a thiazole core substituted with a 4-fluorophenyl group and a thiol moiety [1]. This structure places it within the 4-aryl-1,3-thiazole-2-thiol class, a scaffold recognized in medicinal chemistry for its diverse biological activities [2]. With a molecular formula of C₉H₆FNS₂, a molecular weight of 211.28 g/mol, and a PubChem CID of 716719, its computed XLogP3-AA is 2.6, indicating moderate lipophilicity [3]. The compound is commercially available as a solid with standard purities of 95% or higher, often verified by NMR, HPLC, or GC .

Why Generic 4-Arylthiazole-2-thiol Substitution Fails: The Critical Role of Fluorine in 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol


Substituting 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol with a non-fluorinated analog like 4-phenyl-1,3-thiazole-2-thiol or other 4-aryl derivatives introduces significant and predictable changes in physicochemical and biological behavior. The para-fluorine atom is not a passive substituent; it is a key determinant of the compound's utility in drug discovery and materials science. This atom alters the electronic distribution of the phenyl ring, which directly impacts the compound's lipophilicity, metabolic stability, and potential for specific intermolecular interactions, such as halogen bonding [1]. Consequently, in applications where precise physicochemical tuning or predictable metabolic fate is required—such as in fragment-based drug discovery (FBDD) or the development of targeted probes—generic substitution is not a viable or scientifically sound option. The following evidence quantifies these critical differences.

Quantitative Differentiation of 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (CAS 42365-73-1) from Structural Analogs


Reduced Lipophilicity (LogP) Compared to 4-Phenyl-1,3-thiazole-2-thiol

The introduction of a single fluorine atom at the para-position of the phenyl ring in 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol results in a quantifiable decrease in lipophilicity relative to the non-fluorinated parent compound, 4-phenyl-1,3-thiazole-2-thiol. This difference is critical for applications where lower LogP is desired to improve aqueous solubility or reduce non-specific binding [1].

Lipophilicity Physicochemical Properties Drug Design

Enhanced Metabolic Stability Inferred from Fluorine Substitution in the 4-Arylthiazole-2-thiol Scaffold

The presence of a fluorine atom on the phenyl ring is a well-established strategy to block cytochrome P450-mediated metabolism at the para-position, thereby increasing the metabolic stability of the compound. This is a class-level advantage for 4-arylthiazole-2-thiols containing a 4-fluorophenyl group over their non-fluorinated counterparts [1].

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Classification as a Fragment-Sized Molecule for FBDD and Library Design

With a molecular weight of 211.28 g/mol and 12 heavy atoms, 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol meets the physicochemical criteria for a 'fragment' in fragment-based drug discovery (FBDD) [1]. This distinguishes it from larger, more complex thiazole-containing drug candidates. A focused study on 49 fragment-sized thiazoles highlighted the utility and potential liabilities of such compounds in screening campaigns, underscoring the importance of selecting fragments with well-characterized reactivity and properties .

Fragment-Based Drug Discovery FBDD Chemical Library

Validated Application Scenarios for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (CAS 42365-73-1)


Construction of Focused Fragment Libraries for FBDD Campaigns

This compound is an ideal candidate for inclusion in fragment screening libraries. Its molecular weight of 211.28 and XLogP of 2.6 align with FBDD fragment criteria, ensuring it is both soluble and chemically tractable [1]. The presence of the fluorine atom provides a valuable NMR-active probe and can enhance binding affinity through halogen bonding, while the thiol group offers a reactive handle for subsequent hit-to-lead chemistry, such as alkylation or oxidation .

Synthesis of Fluorinated Analogs for Lead Optimization

In medicinal chemistry programs where a 4-arylthiazole-2-thiol core is a known pharmacophore, this compound serves as the optimal starting material for introducing a metabolically stable para-fluorophenyl group. Compared to non-fluorinated analogs, its lower LogP (2.6 vs. 3.3-3.4) [1] can directly address liabilities related to high lipophilicity and poor solubility, streamlining the optimization of a lead series without requiring de novo synthesis of the fluorinated core [2].

Development of Thiol-Reactive Probes and Materials

The free thiol group in 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol is a versatile reactive site for conjugation or polymerization. Unlike thioether or sulfonamide analogs, this compound can be directly linked to maleimide-functionalized surfaces, biomolecules, or polymers via Michael addition or used to form disulfide bonds under mild oxidative conditions . The 4-fluorophenyl substituent introduces a distinct spectroscopic handle (¹⁹F NMR) for tracking the compound's incorporation and distribution in complex material systems, a feature absent in non-fluorinated 4-arylthiazole-2-thiols.

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